6-Nitrobenzofuran-3(2H)-one

Pharmaceutical Synthesis Cardiovascular Drug Intermediate Regiospecific Synthesis

6-Nitrobenzofuran-3(2H)-one (CAS 1199783-01-1) is a critical intermediate in the patented synthesis of dronedarone and a versatile scaffold for medicinal chemistry. Its specific 6-nitro regiochemistry is essential for downstream reactivity and cannot be substituted by other isomers. Source this compound from qualified suppliers to ensure the integrity of your synthetic route and accelerate your research and development programs.

Molecular Formula C8H5NO4
Molecular Weight 179.131
CAS No. 1199783-01-1
Cat. No. B598559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrobenzofuran-3(2H)-one
CAS1199783-01-1
Synonyms6-Nitro-3-Benzofuranone
Molecular FormulaC8H5NO4
Molecular Weight179.131
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H5NO4/c10-7-4-13-8-3-5(9(11)12)1-2-6(7)8/h1-3H,4H2
InChIKeyKMBLVVQMNJHGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 6-Nitrobenzofuran-3(2H)-one (CAS 1199783-01-1): Sourcing a Key Heterocyclic Intermediate


6-Nitrobenzofuran-3(2H)-one (CAS 1199783-01-1) is a nitro-substituted heterocyclic compound with the molecular formula C8H5NO4 [1]. It serves as a versatile building block in organic synthesis, distinguished by the electron-withdrawing nitro group at the 6-position, which influences its reactivity and facilitates its use as a precursor in the construction of more complex molecules . Its primary value proposition lies in its specific regiochemistry, making it a defined intermediate in patented synthetic routes, notably for pharmaceutical agents [2].

Why 6-Nitrobenzofuran-3(2H)-one Cannot Be Replaced by Other Nitrobenzofuran Isomers in Regiospecific Syntheses


Substituting 6-Nitrobenzofuran-3(2H)-one with a different nitrobenzofuran positional isomer (e.g., 5-nitro or 7-nitro) is not feasible in regiospecific applications. The location of the nitro group fundamentally dictates the compound's electronic properties and subsequent chemical reactivity. This positional specificity is critical in multi-step syntheses, such as those for producing dronedarone intermediates, where the 6-nitro isomer is explicitly claimed as the required starting material or key intermediate to ensure the correct placement of functional groups in the final active pharmaceutical ingredient (API) [1]. Furthermore, the electron-withdrawing nature and polarizability conferred by the 6-nitro group in the benzofuranone scaffold are distinct from unsubstituted or other substituted analogs, leading to different reaction outcomes .

Quantitative Differentiation of 6-Nitrobenzofuran-3(2H)-one Against Its Closest Analogs


Regiospecific Role in Patented Synthesis of Dronedarone API

6-Nitrobenzofuran-3(2H)-one is a specifically claimed intermediate in a patented process for preparing dronedarone, a marketed cardiovascular drug. This represents a direct, quantifiable advantage over its positional isomers (e.g., 5-nitrobenzofuran-3(2H)-one, CAS 25158-68-3) which are not cited in this key pharmaceutical synthesis route [1]. The differentiation is not based on a biological readout but on its essential and non-substitutable role in a defined, high-value industrial process.

Pharmaceutical Synthesis Cardiovascular Drug Intermediate Regiospecific Synthesis

Physicochemical Properties: Computed Lipophilicity (XLogP3) for Property-Based Design

The computed lipophilicity (XLogP3) of 6-Nitrobenzofuran-3(2H)-one is 1.3, providing a quantitative baseline for its hydrophobic character [1]. This value is relevant for medicinal chemists conducting property-based drug design or hit-to-lead optimization, where logP is a key parameter for predicting membrane permeability and solubility. This property is expected to differ from other nitro-substituted isomers or analogs, influencing their behavior in biological assays and formulations.

Medicinal Chemistry Property-Based Drug Design Lipophilicity

Molecular Topology: Defined Topological Polar Surface Area (tPSA) for Permeability Prediction

The Topological Polar Surface Area (tPSA) for 6-Nitrobenzofuran-3(2H)-one is calculated as 72.1 Ų [1]. tPSA is a widely used descriptor in medicinal chemistry for predicting a molecule's ability to permeate cell membranes and cross the blood-brain barrier. This quantifiable property allows for direct comparison with other building blocks when designing compound libraries with desired ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

ADME Prediction Drug Discovery Computational Chemistry

Procurement-Driven Applications of 6-Nitrobenzofuran-3(2H)-one in R&D and Manufacturing


Use as a Key Starting Material in the Synthesis of Dronedarone Intermediates

For CROs, CDMOs, and pharmaceutical companies developing generic or improved synthetic routes to dronedarone, sourcing 6-Nitrobenzofuran-3(2H)-one is non-negotiable. The compound is a specifically claimed intermediate in a patented process for preparing this cardiovascular drug, making it an essential item for process chemistry and scale-up activities [1].

Building Block for Diversely Functionalized Benzofuran Libraries in Medicinal Chemistry

Medicinal chemists seeking to generate novel intellectual property around the benzofuran scaffold will prioritize this compound. The electron-withdrawing nitro group at the 6-position provides a distinct electronic environment and a synthetic handle for further modification (e.g., reduction to an amine). Its quantifiable physicochemical properties (XLogP3 = 1.3, tPSA = 72.1 Ų) make it a well-characterized and predictable starting point for structure-activity relationship (SAR) studies [2].

Precursor for Heterocyclic Synthesis via Nitro Group Reduction

In academic and industrial synthetic organic chemistry labs, the compound is valued as a direct precursor to 6-aminobenzofuran-3(2H)-one. The nitro group can be quantitatively reduced, enabling the subsequent installation of a wide array of functionalities (e.g., amides, sulfonamides, diazonium chemistry) for the construction of complex fused heterocyclic systems and drug-like molecules .

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